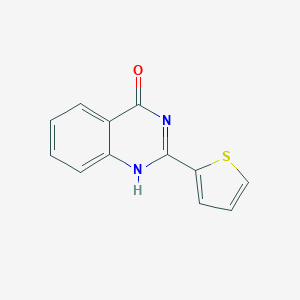

2-(thiophen-2-yl)-3,4-dihydroquinazolin-4-one

Description

Properties

IUPAC Name |

2-thiophen-2-yl-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2OS/c15-12-8-4-1-2-5-9(8)13-11(14-12)10-6-3-7-16-10/h1-7H,(H,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVVNZCGMBNAQFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001300273 |

Source

|

| Record name | 2-(2-Thienyl)-4(3H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001300273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26059-85-8 |

Source

|

| Record name | 2-(2-Thienyl)-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26059-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Thienyl)-4(3H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001300273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Spectroscopic Analysis of 2-(Thiophen-2-yl)-3,4-dihydroquinazolin-4-one

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive exploration of the spectroscopic techniques used to characterize the molecular structure of 2-(thiophen-2-yl)-3,4-dihydroquinazolin-4-one. As a compound of significant interest in medicinal chemistry, rigorous structural elucidation is paramount.[1] This document outlines the principles, detailed experimental protocols, and in-depth data interpretation for Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) analyses. The causality behind methodological choices is explained, ensuring a self-validating approach to structural confirmation for researchers in drug discovery and chemical synthesis.

Introduction and Structural Framework

This compound belongs to the quinazolinone class of fused heterocyclic compounds, which are prominent scaffolds in medicinal chemistry due to their wide range of biological activities.[2][3] The fusion of a pyrimidine ring with a benzene ring, coupled with a thiophene moiety at the 2-position, creates a unique electronic and structural environment. Accurate characterization is the bedrock of understanding its structure-activity relationships (SAR) and pharmacological potential.

This guide focuses on the stable tautomer, 2-(thiophen-2-yl)quinazolin-4(3H)-one, which is commonly referred to as the 3,4-dihydro form. Spectroscopic analysis provides an empirical fingerprint of the molecule, allowing for unambiguous structural confirmation, purity assessment, and a deeper understanding of its chemical properties.

Molecular Structure

The structural integrity of the compound is the primary subject of our analysis. The diagram below illustrates the atom numbering convention used throughout this guide.

Caption: Molecular structure of 2-(thiophen-2-yl)quinazolin-4(3H)-one.

Analytical Workflow: A Holistic Approach

Effective spectroscopic analysis is not a series of isolated experiments but an integrated workflow. The process begins with a purified sample and proceeds through multiple analytical techniques. The data from each method is then synthesized to build a cohesive and validated structural assignment.

Caption: General workflow for spectroscopic structural elucidation.

UV-Visible Spectroscopy

Principle & Rationale: UV-Vis spectroscopy is employed to probe the electronic transitions within the molecule's conjugated system. The quinazolinone core and the thiophene ring constitute a significant chromophore. The resulting spectrum provides information about the extent of conjugation and the presence of specific functional groups with non-bonding electrons (n→π) and pi-systems (π→π).[4]

Experimental Protocol:

-

Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that is transparent in the measurement range (e.g., acetonitrile, ethanol, or DMSO). Acetonitrile is often preferred for its wide transparency window.

-

Sample Preparation: Prepare a stock solution of the compound at a concentration of ~1 mg/mL. From this, create a dilute solution (typically 10-50 µM) to ensure the absorbance falls within the linear range of the spectrophotometer (0.1 - 1.0 AU).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement: Record the spectrum from 200 to 600 nm. Use the pure solvent as a blank to zero the instrument.

Data Interpretation and Discussion: The spectrum is expected to exhibit multiple absorption bands characteristic of the extensive π-system.

-

π→π Transitions:* High-intensity bands are expected at shorter wavelengths. For quinazolinone derivatives, these typically appear in the 220-300 nm range and are attributed to electronic transitions within the aromatic rings.[4][5]

-

n→π Transitions:* A lower-intensity band at a longer wavelength (typically 310-350 nm) is anticipated. This is due to the transition of non-bonding electrons from the nitrogen and oxygen atoms to an anti-bonding π* orbital.[5][6] The superposition of multiple transitions may result in broad absorption bands.[5]

Table 1: Expected UV-Vis Absorption Maxima

| Wavelength (λmax) | Molar Absorptivity (ε) | Transition Type | Associated Chromophore |

|---|---|---|---|

| ~225-240 nm | High | π→π* | Fused Benzene & Thiophene Rings |

| ~270-290 nm | Medium-High | π→π* | Quinazolinone Conjugated System |

| ~315-330 nm | Low-Medium | n→π* | C=O and C=N groups |

Infrared (IR) Spectroscopy

Principle & Rationale: IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency corresponding to its vibrational modes (e.g., stretching, bending). This technique is essential for confirming the presence of the key amide C=O, N-H, and C=N bonds.

Experimental Protocol:

-

Sample Preparation (KBr Pellet): Mix ~1-2 mg of the dried sample with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr). Grind the mixture thoroughly to a fine powder. Press the powder into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Measurement: Place the KBr pellet in the sample holder. Record the spectrum, typically from 4000 to 400 cm⁻¹. A background spectrum of the empty sample chamber should be recorded first.

Data Interpretation and Discussion: The IR spectrum provides a distinct fingerprint, confirming the presence of critical functional groups.

-

N-H Stretch: A medium to sharp absorption band is expected in the range of 3100-3300 cm⁻¹, corresponding to the stretching vibration of the N-H bond of the lactam group.[7]

-

Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ are characteristic of C-H stretching in the aromatic and thiophene rings.

-

C=O Stretch: A strong, sharp absorption band between 1650-1690 cm⁻¹ is the most prominent feature, indicative of the amide carbonyl (C=O) group in the quinazolinone ring.[8]

-

C=N and C=C Stretches: A series of bands in the 1450-1620 cm⁻¹ region correspond to the stretching vibrations of the C=N bond and the C=C bonds within the aromatic rings.

-

C-S Stretch: A weaker absorption in the 600-800 cm⁻¹ range may be attributed to the C-S bond in the thiophene ring.

Table 2: Key IR Absorption Frequencies

| Frequency Range (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 3100-3300 | Medium, Sharp | N-H Stretch | Amide (Lactam) |

| 3000-3100 | Medium | C-H Stretch | Aromatic & Thiophene |

| 1650-1690 | Strong, Sharp | C=O Stretch | Amide I Band |

| 1550-1620 | Medium-Strong | C=N Stretch | Imine |

| 1450-1600 | Variable | C=C Stretch | Aromatic Ring Skeletal |

| 700-800 | Weak-Medium | C-H Bending (oop) | Aromatic Substitution |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Rationale: NMR spectroscopy is the most definitive method for elucidating the carbon-hydrogen framework of an organic molecule. It provides detailed information about the chemical environment, connectivity, and spatial relationship of atoms. ¹H NMR identifies the number and type of protons, while ¹³C NMR provides information on the carbon skeleton.

Experimental Protocol:

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its high polarity effectively dissolves the compound, and it allows for the observation of the exchangeable N-H proton.[9]

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of DMSO-d₆. Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Measurement: Acquire ¹H, ¹³C, and optionally 2D spectra (like COSY and HSQC) at room temperature. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).

¹H NMR Spectroscopy

Data Interpretation and Discussion: The ¹H NMR spectrum will show distinct signals for the protons on the quinazolinone and thiophene rings.

-

N-H Proton: A broad singlet is expected at a very downfield chemical shift (δ > 12.0 ppm) due to the acidic nature of the lactam proton, which can participate in hydrogen bonding with the DMSO solvent.[9]

-

Quinazolinone Protons (4H): These four protons on the benzo- portion of the ring system will appear in the aromatic region (δ 7.4-8.2 ppm). The proton at position 5 is often the most deshielded due to the anisotropic effect of the adjacent carbonyl group. Splitting patterns (doublets, triplets, or multiplets) will depend on the coupling between adjacent protons.[8][9]

-

Thiophene Protons (3H): The three protons of the thiophene ring will also appear in the aromatic region, typically between δ 7.2-8.0 ppm. They will exhibit characteristic doublet of doublets or triplet splitting patterns based on their ³J and ⁴J coupling constants.

Table 3: Predicted ¹H NMR Chemical Shifts and Splitting Patterns (in DMSO-d₆)

| Proton Position | Approx. Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| N3-H | > 12.0 | br s | 1H |

| H-5 | ~8.1-8.2 | d or dd | 1H |

| H-8 | ~7.5-7.7 | d | 1H |

| H-6, H-7 | ~7.4-7.9 | m or t, t | 2H |

| H-3', H-4', H-5' | ~7.2-8.0 | m | 3H |

¹³C NMR Spectroscopy

Data Interpretation and Discussion: The ¹³C NMR spectrum will show 12 distinct signals, confirming the number of unique carbon atoms in the molecule.

-

Carbonyl Carbon: The most downfield signal (δ > 160 ppm) is assigned to the C4 carbonyl carbon.[9][10]

-

Aromatic & Heteroaromatic Carbons: The remaining 11 carbons will appear in the range of δ 115-155 ppm. The C2 carbon, attached to two heteroatoms (N and the thiophene ring), will be significantly deshielded. Carbons directly attached to nitrogen (C8a, C2) will also be downfield.

Table 4: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Carbon Position | Approx. Chemical Shift (δ, ppm) |

|---|---|

| C4 (C=O) | ~162-164 |

| C2 | ~151-153 |

| C8a | ~148-150 |

| C4a, C5, C6, C7, C8 | ~115-136 |

| C2', C3', C4', C5' | ~125-140 |

Mass Spectrometry (MS)

Principle & Rationale: Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting ions, we can confirm the elemental composition and deduce the connectivity of atoms.

Experimental Protocol:

-

Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique that typically yields the protonated molecular ion [M+H]⁺. Electron Impact (EI) is a higher-energy method that provides more extensive fragmentation.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) for accurate mass measurement, which allows for the determination of the molecular formula.

-

Measurement: Introduce the sample (dissolved in a suitable solvent like methanol or acetonitrile) into the ion source. Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

Data Interpretation and Discussion:

-

Molecular Ion: The molecular formula is C₁₂H₈N₂OS, with a monoisotopic mass of 228.0357 Da. In ESI+ mode, the base peak is expected to be the protonated molecule [M+H]⁺ at m/z 229.0430. High-resolution measurement can confirm this composition.

-

Fragmentation Pattern: Under EI or CID (Collision-Induced Dissociation) conditions, the molecule will fragment in a predictable manner. Key fragmentations may include the loss of CO, HCN, and fragmentation of the thiophene ring.[11][12] The thiophene cation itself (m/z 83) is a common fragment.

Caption: Plausible EI fragmentation pathway for the title compound.

Conclusion

The structural elucidation of this compound is achieved through a multi-faceted spectroscopic approach. UV-Vis spectroscopy confirms the conjugated electronic system, while IR spectroscopy verifies the presence of key amide and aromatic functional groups. High-resolution NMR (¹H and ¹³C) provides an unambiguous map of the carbon-hydrogen framework, and mass spectrometry confirms the molecular weight and formula. The convergence of data from these independent techniques provides a self-validating and robust confirmation of the molecular structure, which is an essential prerequisite for any further investigation in a drug development context.

References

- Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. (2021). PMC.

- Supporting Information for "A general and efficient synthesis of quinazolinones and polycyclics via C–H activation". (n.d.). Royal Society of Chemistry.

- UV-vis spectrum of Quinazolinone (QNZ) 1, QNZ 1-AgNPs (a). QNZ 2, QNZ... (n.d.).

- STUDYING THE PROPERTIES OF THE UV SPECTRA OF QUINAZOLIN- 4-ONES AND –TIONS. (n.d.). Zenodo.

- Design, synthesis and evaluation of novel 2-thiophen-5-yl-3H-quinazolin-4-one analogues as inhibitors of transcription factors NF-kappaB and AP-1 mediated transcriptional activ

- Synthesis and Photophysical Studies of 2-(Thiophen-2-yl)-4-(morpholin-4-yl)quinazoline Derivatives. (2016).

- UV-Visible spectra of selected quinazoline derivatives in acetonitrile... (n.d.).

- An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. (n.d.).

- Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants... (2022). MDPI.

- Figure S7. 13 C NMR spectra of 2-phenylquinazolin-4(3H)-one (3c). (n.d.).

- Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)

- Journal of Material Sciences & Manufacturing Research. (2021). Semantic Scholar.

- Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. (n.d.). Chemical Papers.

- SUPPORTING INFORMATION for "An expeditious synthesis of 2,3-dihydroquinazolin-4(1H)-ones in aqueous medium...". (n.d.). Figshare.

- Thiophene - Mass Spectrum. (n.d.). NIST WebBook.

- 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. (n.d.). Royal Society of Chemistry.

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.).

Sources

- 1. Design, synthesis and evaluation of novel 2-thiophen-5-yl-3H-quinazolin-4-one analogues as inhibitors of transcription factors NF-kappaB and AP-1 mediated transcriptional activation: Their possible utilization as anti-inflammatory and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. econferences.ru [econferences.ru]

- 7. mdpi.com [mdpi.com]

- 8. acgpubs.org [acgpubs.org]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Thiophene [webbook.nist.gov]

A Senior Application Scientist's Guide to the Discovery and Synthesis of Bioactive Thiophene-Containing Heterocycles

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The thiophene ring, a five-membered aromatic heterocycle containing a single sulfur atom, stands as a "privileged pharmacophore" in the landscape of medicinal chemistry.[1][2][3] Its remarkable journey from a serendipitous discovery in crude benzene to a cornerstone of modern pharmaceuticals is a testament to its versatile chemistry and profound biological significance.[2][4][5] Thiophene and its derivatives are integral components of numerous FDA-approved drugs, demonstrating a vast spectrum of therapeutic activities including anticancer, anti-inflammatory, antimicrobial, and antipsychotic effects.[1][2][6][7] This is largely due to its role as a bioisostere of the benzene ring, where its substitution can enhance a molecule's potency, selectivity, and pharmacokinetic profile.[2][5] This guide provides an in-depth exploration of the foundational synthetic methodologies that enable the construction of these vital heterocycles, connects these chemical strategies to their biological applications, and offers field-proven insights into the structure-activity relationships that drive the discovery of novel therapeutic agents.

Foundational Synthetic Strategies for the Thiophene Core

The construction of the thiophene ring is a well-established field with several robust and versatile named reactions. The choice of a specific synthetic route is dictated by the desired substitution pattern and the availability of starting materials. Understanding the causality behind these methods is crucial for designing efficient and high-yielding syntheses.

The Paal-Knorr Thiophene Synthesis

First reported in 1884, the Paal-Knorr synthesis remains a cornerstone for preparing polysubstituted thiophenes.[8][9] The core of this reaction is the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent.[10][11][12]

-

Causality and Mechanism: The reaction is driven by the conversion of the carbonyl oxygen atoms to sulfur, followed by an acid-catalyzed cyclization and dehydration. Reagents like Phosphorus Pentasulfide (P₄S₁₀) and Lawesson's Reagent serve a dual role: they act as both the sulfur source and the potent dehydrating agent required to drive the reaction to completion.[8][11][13] The mechanism is believed to proceed through the formation of a thioketone intermediate, which then undergoes cyclization.[12]

-

Diagram of Paal-Knorr Synthesis Mechanism:

Caption: Paal-Knorr thiophene synthesis workflow.

-

Field-Proven Experimental Protocol: Synthesis of 2,5-Dimethylthiophene

-

Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a gas trap (to handle toxic H₂S byproduct), add acetonylacetone (1,4-diketone, 11.4 g, 0.1 mol).

-

Reagent Addition: Carefully add phosphorus pentasulfide (P₄S₁₀, 5.0 g, 0.0225 mol) in portions to the flask. The reaction is exothermic.

-

Reaction: Gently heat the mixture under reflux for 1 hour. The reaction mixture will darken.

-

Workup: Allow the mixture to cool to room temperature. Decant the liquid into a distillation apparatus.

-

Purification: Distill the crude product. Collect the fraction boiling at 135-136 °C. The purified product is 2,5-dimethylthiophene.

-

Validation: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

The Gewald Aminothiophene Synthesis

The Gewald reaction is a powerful multi-component reaction (MCR) that provides direct access to highly functionalized 2-aminothiophenes, which are invaluable building blocks for further chemical elaboration.[14][15][16]

-

Causality and Mechanism: This one-pot synthesis involves the condensation of a ketone or aldehyde with an α-cyanoester (or other active methylene nitrile) in the presence of elemental sulfur and a base.[6][17] The reaction begins with a base-catalyzed Knoevenagel condensation to form a stable α,β-unsaturated nitrile intermediate.[14][16] Elemental sulfur then adds to this intermediate, followed by cyclization and tautomerization to yield the final 2-aminothiophene product.[14] The use of a base like morpholine or piperidine is critical for both the initial condensation and the sulfur addition steps.[18]

-

Diagram of Gewald Reaction Mechanism:

Caption: Key stages of the Gewald aminothiophene synthesis.

-

Field-Proven Experimental Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

-

Setup: To a 100 mL three-necked flask equipped with a magnetic stirrer and reflux condenser, add cyclohexanone (9.8 g, 0.1 mol), ethyl cyanoacetate (11.3 g, 0.1 mol), and ethanol (30 mL).

-

Reagent Addition: Add elemental sulfur (3.2 g, 0.1 mol) followed by the dropwise addition of morpholine (8.7 g, 0.1 mol) while stirring.

-

Reaction: Gently heat the mixture to 50-60 °C and maintain stirring for 2 hours. A precipitate will form.

-

Workup: Cool the reaction mixture in an ice bath. Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Purification: Recrystallize the crude product from ethanol to obtain pure white crystals.

-

Validation: Determine the melting point and confirm the structure by IR (presence of NH₂ and C=O stretches) and NMR spectroscopy.

-

The Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis is a valuable method for producing 3-hydroxy-2-thiophenecarboxylic acid derivatives.[19]

-

Causality and Mechanism: The reaction involves the base-catalyzed condensation of an α,β-acetylenic ester with a thioglycolic acid ester.[4][19][20] The mechanism proceeds through a conjugate addition of the thiolate to the alkyne, followed by a second intramolecular addition (cyclization) to form a thiolane intermediate.[19] Subsequent elimination and tautomerization yield the final 3-hydroxythiophene product. The choice of base is critical to facilitate both the initial deprotonation of the thioglycolic acid and the final cyclization step.[19]

-

Diagram of Fiesselmann Synthesis Logic:

Biological Activity and Therapeutic Landscape

The thiophene scaffold is present in a multitude of clinically successful drugs, highlighting its importance in drug design. [1][2]Its derivatives exhibit a broad range of pharmacological activities, often by targeting key enzymes and receptors in pathological pathways. [21][22]

Key Therapeutic Areas

-

Anti-inflammatory Agents: Thiophene derivatives are well-known for their anti-inflammatory properties. [23]Drugs like Tiaprofenic acid and Tinoridine function as non-steroidal anti-inflammatory drugs (NSAIDs). [7][24]Their mechanism often involves the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical mediators in the arachidonic acid pathway responsible for producing pro-inflammatory prostaglandins and leukotrienes. [23][25]

-

Anticancer Agents: In oncology, thiophene-based compounds act through various mechanisms, including the inhibition of kinases, disruption of microtubule polymerization, and induction of apoptosis. [2][22][26]For example, Raltitrexed is an antimetabolite drug that inhibits thymidylate synthase, an enzyme crucial for DNA synthesis, thereby halting the proliferation of cancer cells. [2]

-

Antimicrobial Agents: The thiophene ring is a key component of several antibiotics. The cephalosporin antibiotic Cefoxitin contains a thiophene moiety and is used to treat a variety of bacterial infections. [2]Other derivatives have shown potent activity against multidrug-resistant pathogens and fungi. [27]

-

Central Nervous System (CNS) Agents: The scaffold is also found in drugs targeting the CNS. Olanzapine is an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder, while Tiagabine is an anticonvulsant used for epilepsy. [2]

Table of Selected FDA-Approved Thiophene-Containing Drugs

| Drug Name | Therapeutic Class | Core Mechanism of Action |

| Clopidogrel | Antiplatelet | Irreversible inhibitor of the P2Y₁₂ ADP receptor on platelets. [2] |

| Tiotropium | Anticholinergic (COPD) | Long-acting muscarinic antagonist, causing bronchodilation. [2] |

| Olanzapine | Antipsychotic | Antagonist at dopamine D₂ and serotonin 5-HT₂ₐ receptors. [2] |

| Raltitrexed | Anticancer | Inhibitor of thymidylate synthase, disrupting DNA synthesis. [2] |

| Dorzolamide | Antiglaucoma | Carbonic anhydrase inhibitor, reducing aqueous humor production. [2] |

| Cefoxitin | Antibiotic | Inhibits bacterial cell wall synthesis. [2] |

| Tiaprofenic Acid | Anti-inflammatory (NSAID) | Non-selective inhibitor of COX enzymes. [7][24] |

Visualization of a Key Biological Pathway

The inhibition of COX enzymes is a primary mechanism for the anti-inflammatory action of many thiophene-based NSAIDs.

Caption: Inhibition of the COX pathway by thiophene NSAIDs.

Validating Bioactivity: A Standard Protocol

Translating a synthesized compound into a potential drug lead requires rigorous biological evaluation. The MTT assay is a standard colorimetric method for assessing the cytotoxic effects of a compound on cancer cells by measuring metabolic activity. [26]

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Plate cancer cells (e.g., HeLa or HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the synthesized thiophene derivative in the appropriate cell culture medium. Replace the old medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plate for 48-72 hours. [26]4. MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals. [26]5. Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals. [26]6. Absorbance Measurement: Gently shake the plate and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth). [26]

Conclusion and Future Outlook

The thiophene heterocycle is undeniably a privileged scaffold in drug discovery, a status earned through decades of successful application in medicinal chemistry. [1][2]Foundational synthetic methods like the Paal-Knorr, Gewald, and Fiesselmann reactions provide robust and adaptable platforms for generating molecular diversity. [4][28]The continued exploration of these compounds reveals a rich tapestry of biological activities, from fighting inflammation and cancer to treating microbial infections. [22][23]As synthetic methodologies become more sophisticated and our understanding of biological targets deepens, the thiophene core will undoubtedly continue to be a fertile ground for the discovery of the next generation of innovative and effective therapeutics.

References

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing.

- Paal-Knorr Thiophene Synthesis: Application Notes and Protocols for Researchers. Benchchem.

- Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.

- Thiophene. Wikipedia.

- Biological Activities of Thiophenes. Encyclopedia.pub.

- Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline.

- The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies.

- Gewald reaction. Wikipedia.

- Paal-Knorr Thiophene Synthesis. Organic Chemistry Portal.

- Fiesselmann thiophene synthesis. Wikipedia.

- Recent Advances in the Synthesis of Thiophene Derivatives by Cycliz

- Structure-Activity Relationships of Thiophene Derivatives of Biological Interest. Taylor & Francis Online.

- Thiophene Syntheses by Ring Forming Multicomponent Reactions. PubMed.

- Paal–Knorr synthesis. Grokipedia.

- Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)

- Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads.

- Applications of Thiophene Derivatives in Medicinal Chemistry: Applic

- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc.

- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.

- Discovery and history of thiophene compounds in medicinal chemistry. Benchchem.

- Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as C

- A green chemistry approach to gewald reaction. Der Pharma Chemica.

- The Diverse Biological Activities of Thiophene Derivatives: A Technical Guide for Drug Discovery Professionals. Benchchem.

- Paal–Knorr synthesis. Wikipedia.

- Fiesselmann thiophene synthesis | Request PDF.

- Thiophene and Furan Synthesis Methods. Scribd.

- Recent advances in the synthesis of thiophene derivatives by cycliz

- Synthesis of Bifunctional Thiophenes via Fiesselmann Condensation of Ynone Trifluorobor

- Synthesis of Furan and Thiophene. [No Source Found].

- Synthesis, Characterization of thiophene derivatives and its biological applic

- Thiophene-Based Compounds with Potential Anti-Inflamm

- Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes.

- Scheme 6. Mechanism of Fiesselmann thiophene synthesis.

- Recent Achievement in the Synthesis of Thiophenes. Bentham Science Publishers.

- Recent strategies in the synthesis of thiophene derivatives: highlights

- Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents.

- Thiophene-Based Compounds with Potential Anti-Inflammatory Activity.

- Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology.

- Thiophene-Based Compounds with Potential Anti-Inflamm

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 7. cognizancejournal.com [cognizancejournal.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. grokipedia.com [grokipedia.com]

- 10. Thiophene - Wikipedia [en.wikipedia.org]

- 11. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]

- 12. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 13. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 14. Gewald reaction - Wikipedia [en.wikipedia.org]

- 15. Thiophene Syntheses by Ring Forming Multicomponent Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. arkat-usa.org [arkat-usa.org]

- 17. derpharmachemica.com [derpharmachemica.com]

- 18. d-nb.info [d-nb.info]

- 19. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]

- 20. researchgate.net [researchgate.net]

- 21. encyclopedia.pub [encyclopedia.pub]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity [mdpi.com]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 28. scribd.com [scribd.com]

A Technical Guide to the Physicochemical Properties of 2-(thiophen-2-yl)-3,4-dihydroquinazolin-4-one

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.[1][2][3] This technical guide provides an in-depth analysis of the core physicochemical properties of a specific analogue, 2-(thiophen-2-yl)-3,4-dihydroquinazolin-4-one. As drug efficacy and safety are intrinsically linked to a molecule's physicochemical profile, this document serves as a vital resource for researchers engaged in the development of quinazolinone-based therapeutics.[4] We will explore the compound's synthesis, spectroscopic identity, and key drug-like properties such as solubility, lipophilicity, and ionization, grounding our discussion in established experimental protocols and their rationale in the drug discovery pipeline.

Introduction: The Quinazolinone Scaffold in Drug Discovery

The 2,3-dihydroquinazolin-4(1H)-one ring system is a privileged heterocyclic motif that has captivated medicinal chemists for decades.[2] Its rigid, planar structure provides an excellent framework for introducing diverse substituents, enabling fine-tuning of its interaction with various biological targets. Historically, the discovery of methaqualone's sedative-hypnotic effects sparked widespread interest in this class, leading to the exploration of thousands of derivatives.[5]

Modern research has revealed that these compounds can modulate a wide array of biological targets, from GABAA receptors in the central nervous system to tubulin in cancer cells and critical transcription factors like NF-κB.[3][6][7] The introduction of a thiophene ring at the 2-position, creating this compound, is a strategic design choice. The thiophene moiety, a common bioisostere for a phenyl ring, can alter the molecule's electronic properties, hydrogen bonding capacity, and metabolic stability, potentially enhancing its therapeutic profile. This guide focuses on elucidating the fundamental physicochemical characteristics that govern the behavior of this specific molecule, from benchtop to biological system.

Synthesis and Structural Elucidation

The synthesis of 2,3-dihydroquinazolin-4(1H)-ones is typically achieved through a one-pot condensation reaction. This approach is valued for its efficiency and directness, making it suitable for library synthesis in early-stage discovery.[8]

A common and effective route involves the reaction of 2-aminobenzamide with an appropriate aldehyde—in this case, thiophene-2-carbaldehyde.[9] The reaction can be catalyzed by various agents, with zinc acetate dihydrate representing a green and efficient option.[8]

General Synthesis Protocol:

-

To a solution of 2-aminobenzamide (1.0 mmol) in a suitable solvent (e.g., ethanol), add thiophene-2-carbaldehyde (1.0 mmol).

-

Introduce a catalytic amount of zinc acetate dihydrate (e.g., 10 mol%).

-

Reflux the reaction mixture for a specified time (typically 2-4 hours), monitoring progress via Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature to allow the product to precipitate.

-

Collect the solid product by filtration, wash with cold solvent, and dry under vacuum.

-

Recrystallization from a solvent such as ethanol or ethyl acetate may be performed for further purification.

This self-validating protocol relies on the purity of the starting materials and TLC monitoring to ensure the reaction proceeds to completion, minimizing side products. The final structure must be unequivocally confirmed by spectroscopic methods.

Caption: Figure 1: General synthesis workflow.

Spectroscopic Profile

Spectroscopic analysis is critical for confirming the identity and purity of the synthesized compound. The following data are representative of the this compound structure, based on analyses of closely related analogues.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

| ¹H NMR Data (Typical) | ¹³C NMR Data (Typical) |

| Chemical Shift (δ, ppm) | Assignment |

| ~8.0-8.2 (m, 1H) | Aromatic H (Quinazolinone) |

| ~7.2-7.8 (m, 4H) | Aromatic H (Thiophene + Quinazolinone) |

| ~6.6-7.0 (m, 3H) | Aromatic H (Thiophene + Quinazolinone) |

| ~5.9 (s, 1H) | CH (C2-position) |

| ~5.8 (br s, 1H) | NH (N3-position) |

| ~4.4 (br s, 1H) | NH (N1-position) |

Note: Spectra are typically recorded in solvents like DMSO-d₆ or CDCl₃. Chemical shifts can vary slightly based on solvent and concentration.[8][10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3300 - 3150 | N-H Stretching (Amide NH) |

| 3100 - 3000 | C-H Stretching (Aromatic) |

| ~1650 | C=O Stretching (Amide I band) |

| ~1610 | C=C Stretching (Aromatic ring) |

| ~1500 | N-H Bending (Amide II band) |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For C₁₁H₁₀N₂OS, the expected exact mass provides a definitive check on the elemental composition.

-

Molecular Formula: C₁₁H₁₀N₂OS

-

Molecular Weight: 218.28 g/mol

-

Expected [M+H]⁺: ~219.0592

Core Physicochemical Properties for Drug Development

The journey of a drug from administration to its target is governed by its physicochemical properties.[11] Optimizing these parameters early in the discovery process is crucial to avoid late-stage attrition.[4]

Lipophilicity (LogP / LogD)

Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a master variable in drug design. It influences solubility, permeability, metabolic clearance, and promiscuity. The octanol-water partition coefficient (LogP for the neutral species, LogD for a given pH) is the standard metric.

-

Rationale: An optimal LogP/D (often targeted between 0 and 3 for oral drugs) is required to balance aqueous solubility for formulation with lipid permeability to cross cell membranes.[12] Excessively high lipophilicity can lead to poor solubility, high plasma protein binding, and increased metabolism by cytochrome P450 enzymes.[4]

-

Prediction: For this compound, various in-silico models would likely predict a LogP value in the range of 1.5 to 2.5, placing it in a favorable region for drug-like properties.

Experimental Protocol: Shake-Flask Method (OECD 107) This classic method directly measures the partitioning of the compound between n-octanol and an aqueous buffer.

-

Preparation: Prepare a stock solution of the compound in n-octanol. Ensure the n-octanol and aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by mixing them vigorously for 24 hours, then allowing the phases to separate.

-

Partitioning: Add a small volume of the n-octanol stock solution to a larger volume of the aqueous buffer in a flask.

-

Equilibration: Shake the flask at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 2-4 hours) to reach equilibrium.

-

Separation: Centrifuge the flask to ensure complete separation of the two phases.

-

Quantification: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate LogD₇.₄ as: LogD = log₁₀([Compound]octanol / [Compound]aqueous)

Caption: Figure 2: Workflow for LogD determination.

Aqueous Solubility

Solubility is a prerequisite for absorption. A compound must be in solution to be absorbed from the gastrointestinal tract. Poor solubility is a major hurdle in drug development.[12]

-

Rationale: Therapeutic efficacy depends on achieving a sufficient concentration of the drug at the target site. Low solubility can lead to poor absorption and bioavailability, requiring higher doses that may increase toxicity.[13] A target solubility of >100 µg/mL is often desired for oral drug candidates.[12]

-

Prediction: The planar, aromatic nature of the quinazolinone core suggests that solubility might be limited. The presence of two N-H groups and the amide carbonyl provides hydrogen bonding capability, which can aid solubility, but the overall structure is fairly hydrophobic.

Experimental Protocol: Kinetic Solubility Assay (High-Throughput) This method measures how much of a compound dissolves from a high-concentration DMSO stock into an aqueous buffer over a short period.

-

Preparation: Prepare a high-concentration stock solution of the compound (e.g., 10 mM in 100% DMSO).

-

Dispensing: In a 96-well plate, dispense the aqueous buffer (e.g., PBS, pH 7.4).

-

Addition: Add a small volume (e.g., 1-2 µL) of the DMSO stock to the buffer in each well to initiate precipitation.

-

Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours).

-

Separation: Filter the plate to remove any precipitated solid.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a method like HPLC-UV or LC-MS/MS, comparing it against a standard curve.

Ionization Constant (pKa)

The pKa is the pH at which a compound is 50% ionized and 50% neutral. It dictates the charge state of a molecule in different physiological environments (e.g., stomach pH ~2, intestine pH ~6-7.5, blood pH 7.4).

-

Rationale: A compound's charge state profoundly affects its solubility, permeability, and target binding. Basic compounds are often more soluble at low pH, while acidic compounds are more soluble at high pH. The neutral form is generally more permeable across cell membranes. The quinazolinone core contains both weakly basic (nitrogen atoms) and weakly acidic (amide N-H) centers, making pKa determination essential.

-

Prediction: The amide N-H proton is weakly acidic (pKa > 10), while the nitrogen atoms are weakly basic. The exact pKa values would need experimental determination but are crucial for predicting behavior in the GI tract.

Experimental Protocol: Potentiometric Titration

-

Preparation: Dissolve a precise amount of the compound in a suitable solvent mixture (e.g., water/methanol).

-

Titration: Titrate the solution with a standardized acid (e.g., HCl) and then a standardized base (e.g., NaOH), or vice versa.

-

Measurement: Record the pH of the solution using a calibrated pH meter after each addition of titrant.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region(s) in the titration curve.

The Interplay of Properties in Drug Development

No single physicochemical property determines the success of a drug candidate; rather, it is their collective interplay. The "Rule of Five" provides a well-known guideline for oral bioavailability, suggesting thresholds for molecular weight (≤500), LogP (≤5), hydrogen bond donors (≤5), and acceptors (≤10).[13] this compound comfortably adheres to these rules. However, these are guidelines, not absolute laws. The ultimate goal is to achieve a balance that optimizes Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Caption: Figure 3: Physicochemical properties and drug development.

Conclusion

This compound is a molecule of significant interest, belonging to a chemical class with proven therapeutic relevance. This guide has detailed the foundational physicochemical properties that are indispensable for its evaluation as a drug candidate. From a straightforward and efficient synthesis, the compound can be fully characterized by standard spectroscopic techniques. Its predicted drug-like properties—moderate lipophilicity, adherence to the Rule of Five, and tunable solubility based on its ionizable groups—make it a compelling scaffold for further investigation. A thorough experimental determination of its solubility, LogD, and pKa, as outlined in the provided protocols, is a mandatory next step for any research program aiming to advance this or related molecules toward clinical development. Understanding these core properties is not merely an academic exercise; it is the bedrock upon which successful, safe, and effective medicines are built.

References

- Vertex AI Search. (2024). Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity.

- Al-Obaid, A. M., et al. (2021). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. MDPI.

- Abdel-Aziz, A. A.-M., et al. (2009). Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives. Molecules (PMC).

- Wolfe, J. F., et al. (1987). Synthesis and Anticonvulsant Activity of Some New 2-Substituted 3-Aryl-4(3H)-quinazolinones. Journal of Medicinal Chemistry.

- Al-Salem, H. S., et al. (2018). Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives. Molecules (PMC).

- Di, L., & Kerns, E. H. (2006). Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. PubMed.

- Mansouri, K., et al. (2020). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Environmental Health Perspectives (PMC).

- De la Torre, B. G., & Albericio, F. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Bioconjugate Chemistry.

- Shultz, M. D. (2019). Physical Properties in Drug Design. ResearchGate.

- Ghose, A. K., et al. (2023). Chapter 1: Physicochemical Properties. Royal Society of Chemistry.

- Kamal, A., et al. (2018). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. Bioorganic & Medicinal Chemistry Letters.

- Cherpak, V., et al. (2022). Push-Pull Structures Based on 2-Aryl/thienyl Substituted Quinazolin-4(3H)-ones and 4-Cyanoquinazolines. Molecules (PMC).

- Pontiki, E., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3 H)-Ones with Antiproliferative Activities. Molecules.

- Li, Y., et al. (2024). Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives. Bioorganic & Medicinal Chemistry.

- ResearchGate. (n.d.). Figure S7. 13 C NMR spectra of 2-phenylquinazolin-4(3H)-one (3c).

- Singh, R., et al. (2010). Design, synthesis and evaluation of novel 2-thiophen-5-yl-3H-quinazolin-4-one analogues as inhibitors of transcription factors NF-kappaB and AP-1 mediated transcriptional activation. Bioorganic & Medicinal Chemistry.

- ResearchGate. (2020). Synthesis of some new 2-substituted quinazolin-4-one derivatives and their biological activties.

- de Oliveira, R. B., et al. (2025). Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3 H)‑ones as Potential Antileukemic Agents. ACS Omega.

- Charushin, V. N., et al. (2016). Synthesis and Photophysical Studies of 2-(Thiophen-2-yl)-4-(morpholin-4-yl)quinazoline Derivatives. ResearchGate.

- ACG Publications. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.

- Al-Ostath, R., et al. (2023). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants. MDPI.

- Contreras, R., et al. (2005). Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine. MDPI.

- Clinical and Experimental Pharmacology and Physiology. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Dove Medical Press.

Sources

- 1. Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity – Oriental Journal of Chemistry [orientjchem.org]

- 2. Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and evaluation of novel 2-thiophen-5-yl-3H-quinazolin-4-one analogues as inhibitors of transcription factors NF-kappaB and AP-1 mediated transcriptional activation: Their possible utilization as anti-inflammatory and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. mdpi.com [mdpi.com]

- 7. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. acgpubs.org [acgpubs.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine [mdpi.com]

- 11. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. books.rsc.org [books.rsc.org]

- 13. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

An In-depth Technical Guide to the Synthesis of 2-(Thiophen-2-yl)-3,4-dihydroquinazolin-4-one Analogs

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(thiophen-2-yl)-3,4-dihydroquinazolin-4-one analogs, a class of heterocyclic compounds of significant interest in medicinal chemistry. The quinazolinone scaffold is a well-established pharmacophore, and its derivatization with a thiophene moiety has been shown to impart a range of promising biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of synthetic methodologies, mechanistic insights, and practical experimental protocols. By elucidating the causality behind experimental choices and providing self-validating protocols, this guide aims to empower researchers to efficiently synthesize and explore the therapeutic potential of this important class of molecules.

Introduction: The Quinazolinone Core and the Significance of Thiophene Substitution

The quinazolin-4(3H)-one skeleton is a prominent heterocyclic framework found in numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[3] This privileged structure is a cornerstone in medicinal chemistry, with derivatives exhibiting anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties.[1][4] The versatility of the quinazolinone core allows for substitution at various positions, enabling the fine-tuning of its biological profile.

The introduction of a thiophene ring at the 2-position of the quinazolinone scaffold has emerged as a particularly fruitful strategy in the quest for novel therapeutic agents. Thiophene, a five-membered sulfur-containing aromatic heterocycle, is a well-known bioisostere of the benzene ring and is frequently incorporated into drug molecules to modulate their physicochemical properties and biological activity. The presence of the thiophene moiety in this compound analogs can influence factors such as metabolic stability, receptor binding affinity, and overall pharmacokinetic profile. Notably, this class of compounds has demonstrated significant potential as inhibitors of transcription factors like NF-κB and AP-1, which are implicated in inflammatory diseases and cancer.[2]

This guide will delve into the key synthetic strategies for preparing these valuable compounds, with a focus on providing a deep understanding of the underlying chemical principles and practical considerations for successful synthesis.

Key Synthetic Strategies and Mechanistic Considerations

The synthesis of this compound analogs typically revolves around the construction of the pyrimidinone ring onto a pre-existing benzene ring. The most common and efficient approaches involve the cyclocondensation of anthranilic acid derivatives with a thiophene-containing electrophile or a one-pot reaction involving an anthranilamide, thiophene-2-carboxaldehyde, and a suitable oxidant.

Strategy 1: Cyclocondensation of Anthranilamide with Thiophene-2-carboxaldehyde

This is one of the most direct and widely employed methods for the synthesis of 2-(thiophen-2-yl)-3,4-dihydroquinazolin-4-ones. The reaction involves the condensation of an anthranilamide (2-aminobenzamide) with thiophene-2-carboxaldehyde. The initial condensation forms a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to yield the desired quinazolinone.

Mechanism of Cyclocondensation:

The reaction proceeds through a well-established mechanism. The amino group of anthranilamide nucleophilically attacks the carbonyl carbon of thiophene-2-carboxaldehyde, followed by dehydration to form an N-acylimine (Schiff base) intermediate. The amide nitrogen of this intermediate then attacks the imine carbon in an intramolecular fashion to form a dihydroquinazolinone ring. Finally, an oxidation step, which can occur in the presence of an oxidizing agent or sometimes spontaneously with air, leads to the aromatic quinazolinone ring system.

Below is a diagram illustrating the proposed mechanism for this key transformation.[5]

Caption: Proposed mechanism of the cyclocondensation of anthranilamide and thiophene-2-carboxaldehyde.

Various catalysts and reaction conditions have been explored to optimize this transformation, including the use of solid supports and microwave irradiation to enhance reaction rates and yields.

Strategy 2: From Anthranilic Acid and Thiophene-2-carbonitrile

An alternative approach involves the reaction of anthranilic acid with thiophene-2-carbonitrile. This method typically requires harsher reaction conditions, such as high temperatures and the presence of a strong acid or a Lewis acid catalyst, to facilitate the cyclization. While potentially offering a different substrate scope, this method is generally less common than the anthranilamide-aldehyde condensation.

One-Pot Multi-Component Reactions

Modern synthetic organic chemistry often favors one-pot procedures for their efficiency and reduced waste generation. Several multi-component reactions have been developed for the synthesis of quinazolinones. For the synthesis of 2-(thiophen-2-yl) analogs, a one-pot reaction of isatoic anhydride, an amine (or ammonia source like ammonium acetate), and thiophene-2-carboxaldehyde can be employed. This approach avoids the isolation of intermediates and can be highly efficient.

The following diagram illustrates a generalized workflow for a one-pot synthesis.

Caption: Generalized workflow for the one-pot synthesis of this compound analogs.

Experimental Protocols

The following protocols are provided as a starting point for the synthesis of this compound and its analogs. Researchers should adapt these procedures based on the specific substrate and available laboratory equipment. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of this compound from Anthranilamide

Materials:

-

Anthranilamide

-

Thiophene-2-carboxaldehyde

-

Ethanol (or another suitable solvent like DMF or acetic acid)

-

Catalyst (optional, e.g., a catalytic amount of p-toluenesulfonic acid or a solid-supported acid)

-

Oxidizing agent (optional, e.g., iodine, DDQ, or simply exposure to air)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve anthranilamide (1.0 eq) in ethanol.

-

Add thiophene-2-carboxaldehyde (1.1 eq) to the solution.

-

If using a catalyst, add it at this stage.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (typically 2-6 hours), allow the mixture to cool to room temperature.

-

If an oxidizing agent is required, it can be added at this stage, or the reaction can be stirred open to the air.

-

The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

-

If the product remains in solution, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Characterization:

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

-

¹H NMR: Expect characteristic signals for the quinazolinone and thiophene protons.

-

¹³C NMR: Confirm the presence of all carbon atoms in the molecule.

-

IR Spectroscopy: Look for characteristic absorption bands for the C=O (around 1680 cm⁻¹) and N-H groups.

-

Mass Spectrometry: Determine the molecular weight of the compound.

Data Summary Table

The following table summarizes typical reaction conditions and reported yields for the synthesis of various this compound analogs.

| Entry | Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Anthranilamide, Thiophene-2-carboxaldehyde | p-TsOH (cat.) | Toluene | Reflux | 4 | 85 | [2] |

| 2 | Isatoic anhydride, Thiophene-2-carboxaldehyde, NH₄OAc | Acetic Acid | Glacial | Reflux | 6 | 78 | |

| 3 | Anthranilamide, 5-Bromo-thiophene-2-carboxaldehyde | Iodine | Ethanol | Reflux | 3 | 92 | |

| 4 | 2-Amino-5-chlorobenzamide, Thiophene-2-carboxaldehyde | Microwave (150W) | DMF | 120 | 0.5 | 88 |

Note: The data in this table is illustrative and may not correspond to a single specific publication but is representative of conditions found in the literature.

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of this compound have been reported to exhibit a range of biological activities. A key area of investigation has been their anti-inflammatory and anticancer properties, often linked to their ability to inhibit key signaling pathways.[1][2]

Structure-Activity Relationship (SAR) insights:

-

Substitution on the thiophene ring: The nature and position of substituents on the thiophene ring can significantly impact biological activity. For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the electronic properties of the entire molecule and its interaction with biological targets.

-

Substitution on the quinazolinone ring: Modifications to the benzene ring of the quinazolinone core, such as the introduction of halogen or alkyl groups, can also influence activity and selectivity.

-

Substitution at the N-3 position: Alkylation or arylation at the N-3 position of the quinazolinone ring provides another avenue for structural diversification and can lead to compounds with altered pharmacological profiles.

The diagram below illustrates the key positions for structural modification to explore the SAR of this scaffold.

Caption: Key positions for structure-activity relationship (SAR) studies on the this compound scaffold. Note: The image in the diagram is a placeholder and would be replaced with the actual chemical structure in a final document.

Conclusion and Future Perspectives

The synthesis of this compound analogs represents a vibrant and promising area of research in medicinal chemistry. The synthetic methodologies outlined in this guide, particularly the one-pot cyclocondensation reactions, offer efficient and versatile routes to a wide array of derivatives. The established biological activities of these compounds, coupled with the potential for further structural optimization, make them attractive candidates for the development of novel therapeutic agents.

Future research in this field will likely focus on the development of more sustainable and atom-economical synthetic methods, the exploration of a wider range of substitutions to build comprehensive SAR models, and in-depth biological studies to elucidate the precise mechanisms of action of the most potent analogs. The insights and protocols provided in this guide are intended to serve as a valuable resource for researchers embarking on or continuing their work in this exciting area of drug discovery.

References

-

Synthesis and Biological Evaluation of Novel 2-(4-acetyl-3-methyl- 5-(arylamino) thiophen-2-yl)-3-arylquinazolin-4(3H)-one Derivatives as Potential Anti-inflammatory and Antioxidant Agents. (2018). Anti-inflammatory & Anti-allergy Agents in Medicinal Chemistry, 17(2), 102-114. [Link]

-

Mirjalili, B. F., Eliin, S. D., & Fazeli-Attar, S. A. (2023). Presumed mechanism of the cyclocondensation of anthranilamide and an aldehyde. ResearchGate. [Link]

-

Potential Biological Activities of Thioquinazolinones: Recent Updates. (2018). Scholars Middle East Publishers. [Link]

-

Synthesis of 2-Mercapto Substituted Quinazolin- 4(3H)-One Derivatives using β-Cyclodextrin. International Journal of Advanced Research in Science, Communication and Technology. [Link]

-

Shah, V. H., et al. (2010). Design, synthesis and evaluation of novel 2-thiophen-5-yl-3H-quinazolin-4-one analogues as inhibitors of transcription factors NF-kappaB and AP-1 mediated transcriptional activation: Their possible utilization as anti-inflammatory and anti-cancer agents. Bioorganic & Medicinal Chemistry, 18(7), 2796-2808. [Link]

-

Synthesis and Photophysical Studies of 2-(Thiophen-2-yl)-4-(morpholin-4-yl)quinazoline Derivatives. (2016). ResearchGate. [Link]

-

Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2021). Biological Activity of Quinazolinones. IntechOpen. [Link]

-

Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. (n.d.). ResearchGate. [Link]

-

Proposed mechanism for the cyclocondensation reaction between... (n.d.). ResearchGate. [Link]

-

Synthesis and biological activities of some new 3H-quinazolin-4-one derivatives derived from 3-phenylamino2-thioxo-3H-quinazolin-4-one. (n.d.). ResearchGate. [Link]

Sources

- 1. Synthesis and Biological Evaluation of Novel 2-(4-acetyl-3-methyl- 5-(arylamino) thiophen-2-yl)-3-arylquinazolin-4(3H)-one Derivatives as Potential Anti-inflammatory and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and evaluation of novel 2-thiophen-5-yl-3H-quinazolin-4-one analogues as inhibitors of transcription factors NF-kappaB and AP-1 mediated transcriptional activation: Their possible utilization as anti-inflammatory and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the In Vitro Evaluation of Quinazolinone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazolinone Scaffold in Modern Drug Discovery

The quinazolinone core is a "privileged structure" in medicinal chemistry, a distinction earned due to its recurring presence in a multitude of biologically active compounds.[1] This heterocyclic system has proven to be a versatile scaffold for the development of therapeutic agents across a wide range of diseases. Notably, quinazolinone derivatives have demonstrated potent anticancer, antimicrobial, and enzyme-inhibitory activities.[1][2][3] Several FDA-approved drugs, such as gefitinib, erlotinib, and afatinib, feature the quinazoline core and function as kinase inhibitors in cancer therapy.[4][5] The continued exploration of this scaffold is driven by the urgent need for novel therapeutics to combat drug resistance and to address a broader spectrum of diseases.[2][6]

This comprehensive guide provides detailed application notes and standardized protocols for the in vitro evaluation of novel quinazolinone derivatives. The methodologies outlined herein are designed to enable researchers to systematically screen and characterize the biological activities of their synthesized compounds, forming a critical foundation for further preclinical development.

Part 1: Anticancer Activity Assessment

A primary focus for the development of quinazolinone derivatives has been in oncology.[5][7] These compounds can exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis.[1][8] A fundamental first step in evaluating a new derivative is to assess its cytotoxic and anti-proliferative effects on cancer cell lines.

Cell Viability and Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9][11] The concentration of these crystals, which are subsequently solubilized, is directly proportional to the number of metabolically active cells.[10]

This assay is predicated on the principle that a compound's cytotoxicity will lead to a decrease in the metabolic activity of the cell population. By measuring the extent of formazan production, we can quantify the dose-dependent effect of the quinazolinone derivative on cell viability. This allows for the determination of the IC50 value, the concentration of the compound that inhibits 50% of cell growth, a key parameter for comparing the potency of different derivatives.[12][13]

Caption: Workflow for assessing cytotoxicity using the MTT assay.

-

Cell Seeding: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) in appropriate media.[12][14] Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[10] Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Preparation and Treatment: Prepare a stock solution of the quinazolinone derivative in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM).[14] Include wells with untreated cells (vehicle control) and a positive control (e.g., doxorubicin).[15]

-

Incubation: Incubate the plate for 24 to 72 hours at 37°C with 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[16]

-

Formazan Formation: Incubate the plate for another 4 hours at 37°C.[9] During this time, viable cells will convert the MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[9][17]

-

Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[10]

The results are typically expressed as the percentage of cell viability compared to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

| Compound ID | Cell Line | Incubation Time (h) | IC50 (µM)[12][15] |

| Derivative 4 | Caco-2 | 72 | 23.31 ± 0.09 |

| Derivative 4 | HepG2 | 72 | 53.29 ± 0.25 |

| Derivative 9 | MCF-7 | 72 | >100 |

| Doxorubicin | HepG2 | 72 | 49.38 ± 0.15 |

Kinase Inhibition Assays

Many quinazolinone derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival.[4] Epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and cyclin-dependent kinases (CDKs) are common targets.[5][18][19]

Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are robust methods for measuring kinase activity. The assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity. When an inhibitory quinazolinone derivative is present, the kinase activity is reduced, leading to a decrease in ADP production and a lower luminescent signal.

Caption: General workflow for a luminescence-based kinase inhibition assay.

-

Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the target kinase (e.g., recombinant human EGFR), its specific substrate (e.g., a poly-Glu-Tyr peptide), and ATP in a kinase reaction buffer.

-

Inhibitor Addition: Add the quinazolinone derivative at various concentrations to the reaction wells. Include a no-inhibitor control and a positive control inhibitor (e.g., Gefitinib for EGFR).[20]

-

Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Signal Generation: Add Kinase Detection Reagent, which contains enzymes that convert the ADP produced into ATP. This newly synthesized ATP is then used in a luciferase reaction to generate a luminescent signal. Incubate for 30 minutes.

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

The luminescent signal is inversely proportional to the degree of kinase inhibition. The data is used to calculate the percentage of inhibition for each compound concentration and to determine the IC50 value.

| Compound ID | Target Kinase | IC50 (µM)[18] |

| Derivative 2i | CDK2 | 0.173 ± 0.012 |

| Derivative 2i | EGFR | 0.097 ± 0.019 |

| Erlotinib | EGFR | 0.056 ± 0.012 |

| Imatinib | CDK2 | 0.131 ± 0.015 |

Part 2: Antimicrobial Activity Evaluation

The rise of multidrug-resistant pathogens presents a global health crisis, making the discovery of new antimicrobial agents a priority.[2] Quinazolinone derivatives have shown promise as potent antibacterial agents.[2][21]

Minimum Inhibitory Concentration (MIC) Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2] It is a fundamental measure of a compound's antimicrobial potency. The broth microdilution method is a standard and efficient technique for determining MIC values.[6]

-

Bacterial Culture Preparation: Grow bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) in an appropriate broth medium overnight. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the quinazolinone derivative in cation-adjusted Mueller-Hinton Broth (CAMHB).[6]

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

The MIC values provide a quantitative measure of the antibacterial activity. Lower MIC values indicate higher potency.

| Compound Series | Bacterial Strain | MIC (µg/mL)[2] |

| Schiff Bases 4e | Escherichia coli | 128 |

| Schiff Bases 4e | Pseudomonas aeruginosa | 32 |

| Schiff Bases 4e | Staphylococcus aureus | 32 |

| 4(3H)-Quinazolinones 16 | Staphylococcus aureus ATCC 29213 | 0.003 |

Part 3: Enzyme Inhibition Assays (Non-Kinase)

Beyond kinases, quinazolinone derivatives have been shown to inhibit a variety of other enzymes, such as tyrosinase and urease.[3][22]

Tyrosinase Inhibition Assay

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest in cosmetics and for treating pigmentation disorders. Quinazolinone derivatives have been identified as potential tyrosinase inhibitors.[3]

This spectrophotometric assay measures the activity of tyrosinase by monitoring the formation of dopachrome from the oxidation of L-DOPA. An inhibitor will reduce the rate of this reaction, leading to a decrease in the absorbance at 475 nm.[3]

-

Reaction Mixture: Prepare a reaction mixture in a 96-well plate containing phosphate buffer, mushroom tyrosinase, and the quinazolinone derivative at various concentrations.

-

Initiate Reaction: Add the substrate, L-3,4-dihydroxyphenylalanine (L-DOPA), to each well to start the reaction.

-

Monitor Absorbance: Immediately measure the absorbance at 475 nm at regular intervals using a microplate reader.

-

Calculate Inhibition: The rate of reaction is determined from the slope of the absorbance versus time plot. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

Conclusion